molecular formula C11H16O4 B2717168 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one CAS No. 2138000-10-7

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one

Cat. No.: B2717168
CAS No.: 2138000-10-7
M. Wt: 212.245
InChI Key: NTNAAYINMBYNNU-UHFFFAOYSA-N
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Description

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol It is characterized by its unique dispiro structure, which includes two spiro-connected tetrahydrofuran rings

Preparation Methods

The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of diols with ketones in the presence of acid catalysts . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one can be compared with other similar compounds, such as:

    1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol: This compound has a similar structure but includes an alcohol group, which affects its reactivity and applications.

    1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-thione:

The uniqueness of this compound lies in its specific dispiro structure, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNAAYINMBYNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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